molecular formula C4H6O2 B143847 2,3-Butanedione-D6 CAS No. 22026-37-5

2,3-Butanedione-D6

Cat. No.: B143847
CAS No.: 22026-37-5
M. Wt: 92.13 g/mol
InChI Key: QSJXEFYPDANLFS-WFGJKAKNSA-N
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Description

2,3-Butanedione-D6 (C₄D₆O₂; CAS 22026-37-5) is a deuterated analog of diacetyl (2,3-butanedione), where six hydrogen atoms are replaced with deuterium at the methyl groups. This isotopic substitution enhances its stability against hydrogen-deuterium exchange reactions, making it ideal for spectroscopic studies, metabolic flux analysis, and enzyme kinetics research . It is widely used in drug metabolism studies, protein interaction analyses, and flavor chemistry due to its ability to act as a non-radioactive tracer . The compound has a molecular weight of 92.13 g/mol, a boiling point of 88°C, and a density of 1.0 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione-D6 typically involves the deuteration of 2,3-butanedione. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under acidic or basic conditions to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes of chemicals. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NMR Spectroscopy

One of the primary applications of 2,3-butanedione-D6 is in nuclear magnetic resonance (NMR) spectroscopy. The deuterated form provides clearer spectral data due to reduced proton noise, allowing for more precise measurements of molecular structures and dynamics. Researchers often use it as a solvent or reference compound in NMR studies.

Reaction Mechanism Studies

This compound is utilized in studying reaction mechanisms involving diketones. Its isotopic labeling allows chemists to trace reaction pathways and understand the kinetics of chemical reactions. For example, studies have shown how 2,3-butanedione participates in aldol condensation reactions and other carbon-carbon bond-forming processes.

Pharmaceutical Applications

In pharmacology, this compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its role in drug development includes:

  • Antimicrobial Agents : Research indicates that derivatives of 2,3-butanedione exhibit antimicrobial properties against various pathogens .
  • Neuroprotective Agents : Investigations into neurodegenerative diseases have highlighted the potential of 2,3-butanedione derivatives in protecting neuronal cells from oxidative stress and apoptosis .

Flavoring and Fragrance Industry

While not directly related to its scientific applications, it is worth noting that 2,3-butanedione is used in food flavoring and fragrance formulations. The deuterated variant can be used to study flavor release mechanisms without affecting the sensory characteristics of food products.

Case Study 1: NMR Spectroscopy Enhancement

A study conducted by researchers at the National Institute of Standards and Technology demonstrated that using this compound as a solvent improved the resolution of NMR spectra for complex organic compounds. The reduction in proton noise allowed for better identification of molecular conformations .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The study indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 2,3-Butanedione-D6 involves its interaction with various molecular targets and pathways. In biological systems, it can modify arginyl residues in proteins, affecting their function. It also acts as an inhibitor of aminopeptidase-N, an enzyme involved in protein degradation . The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications Stability Features
2,3-Butanedione-D6 C₄D₆O₂ 22026-37-5 92.13 Metabolic flux analysis, enzyme inhibition, NMR studies High isotopic stability
Diacetyl C₄H₆O₂ 431-03-8 86.09 Food flavoring (buttery aroma), respiratory toxicity studies Prone to oxidation and decomposition
2,3-Pentanedione C₅H₈O₂ 600-46-8 100.12 Industrial flavoring, occupational health studies Similar reactivity to diacetyl
2,3-Butanedione Monoxime (BDM) C₄H₇NO₂ 57-71-6 101.10 Muscle relaxant, ion channel studies, protein dephosphorylation Reversible inhibition

Key Findings:

  • Isotopic Stability: this compound exhibits superior stability compared to non-deuterated diacetyl, reducing experimental artifacts in tracer studies .
  • Functional Differences: Diacetyl (non-deuterated) is linked to respiratory toxicity in occupational settings, whereas this compound avoids metabolic interference in human studies due to isotopic labeling . BDM (monoxime derivative) inhibits myofibril contraction and K⁺ currents via dual mechanisms: direct channel blocking and phosphatase-like activity. This contrasts with this compound, which primarily acts as a metabolic tracer .
  • Analytical Utility : The deuterated form’s higher mass (92.13 vs. 86.09 for diacetyl) simplifies differentiation in mass spectrometry, enabling precise quantification in complex matrices .

Biological Activity

2,3-Butanedione-D6 (C4D6O2), also known as diacetyl-D6, is a stable isotope-labeled compound primarily utilized in scientific research due to its unique properties. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Overview of this compound

This compound is a deuterated form of diacetyl, characterized by the substitution of hydrogen atoms with deuterium. This alteration enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace biological processes without significantly altering the compound's behavior in biochemical pathways.

Target Enzymes

The primary biological target of this compound is the enzyme myosin ATPase . Myosin ATPase plays a crucial role in muscle contraction and various cellular processes. The compound acts as an inhibitor by binding to the enzyme's active site, thereby disrupting the actin-myosin interaction essential for muscle function.

Biochemical Pathways

This compound is involved in several metabolic pathways. It has been shown to influence the metabolism of L-lactate in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential role in microbial metabolism. The inhibition of myosin ATPase can lead to increased transport activity in epithelial cells, as evidenced by an increase in cellular structures known as domes.

Cellular Impact

The compound affects various cellular functions, including:

  • Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.
  • Gene Expression : Modifies the expression levels of genes involved in metabolic processes.
  • Metabolic Flux : Affects the levels of metabolites within cells, influencing overall metabolic rates.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Higher concentrations may lead to more pronounced inhibitory effects on myosin ATPase activity and subsequent physiological responses.

Metabolic Studies

As a stable isotope-labeled compound, this compound is invaluable for tracing metabolic pathways. It allows scientists to track its breakdown products and interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets.

Drug Discovery

In drug development research, this compound can be used to study interactions between drug candidates and biological molecules. This application aids in understanding how new drugs may affect cellular functions and metabolic pathways.

Environmental Monitoring

The compound is also employed in environmental studies to trace diacetyl's presence and fate in ecosystems. This is particularly relevant given diacetyl's known effects on human health when inhaled.

Case Studies

StudyFocusFindings
Study 1Inhibition of Myosin ATPaseDemonstrated that this compound significantly inhibited myosin ATPase activity leading to altered muscle contraction dynamics.
Study 2Metabolic PathwaysTraced the metabolic breakdown of this compound in Staphylococcus aureus, revealing insights into its role in bacterial metabolism.
Study 3Drug InteractionEvaluated the binding affinity of potential drug candidates with this compound, highlighting its utility as a tracer for drug metabolism studies.

Properties

IUPAC Name

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXEFYPDANLFS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
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150 mL
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49 g
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4.23 mL
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156 mL
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lithium trifluorobenzene
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98%

Synthesis routes and methods II

Procedure details

An alternative method of preparing the preferred compound, 4-cyanomethyl-5-methyl-2-phenylimidazole (X), is from the precursor, 4,5-dimethyl-2-phenylimidazoline-4,5-diol (VII), preferably in the form of a mineral acid addition salt. The precursor (VII), which is described by O. Diels and K. Schleich, Ber. 49, 1711 (1916), may be obtained by the reaction of benzamidine with biacetyl in water. By heating (VII) in a strong non-oxidizing mineral acid, preferably dilute HCl, under reflux conditions (about 95° C) for about 1-2 hours, and then cooling the reaction mixture to about 0° C for maximal precipitation conditions, there is obtained 5(4)-methyl-2-phenylimidazole-4(5)-methanol (VIII), the hydroxy function of which is then transformed successively to the chloride (IX) and then to the nitrile (X), as previously described, to yield the desired 4-cyanomethyl-5-methyl-2-phenyl-imidazole. The foregoing reactions may be illustrated by the following schematic flow chart: ##STR3##
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Synthesis routes and methods III

Procedure details

10 g of toluene, 1 mmol of a zinc compound such as diethylzinc (Examples 1 to 6 and 9), phenylzinc hydride (Example 7) or zinc hydride (Example 8), and 1 mmol of one of the ligands of the secondary diimine type shown in Table 1 overleaf were added to a 100 ml three-necked flask. The mixture was stirred for 10 min at 20° C., following which 12 g (100 mmol) of acetophenone were added. 6.5 g (100 mmol) of PMHS were then added over a period of 10 minutes, and the solution was stirred continuously for 8 h at 20° C. The complete disappearance of the acetophenone was traced by chromatography. The reaction solution was slowly poured onto an aqueous 30% soda solution (0.15 mol of NaOH). The aqueous phase was decanted, the toluene was evaporated from the organic solution, and the alcohol produced was vacuum-distilled. The enantiomeric excess of the product was determined by chromatographic analysis in the gaseous phase on a chiral column of the Chirasil® type. The Schiff base diimine ligands were prepared by reacting 1 equivalent of commercially available (1R,2R)-(−)diaminocyclohexane with 2 equivalents of 1-naphthaldehyde (Example 1), heliotropin (Example 2), mesitylaldehyde (Example 3) and 2-formylpinane (Example 4) in accordance with Krasik and Alper's description, Tetrahedron, 1994, 50, 4347. The diimine ligands of Examples 5 to 8 were obtained by condensing 2 equivalents of (R)-α-naphthylethylamine (Example 5) or (R)-(α)-phenylethylamine with 1 equivalent of 2,3-butanedione in accordance with Dieck and Dietrich's description, Chem. Ber., 1984, 117, 694. The pyridinyl-imine ligand of Example 9 was prepared by condensing 2-pyridyl carboxaldehyde and (R)-α-phenylethylamine in accordance with Brunner, Reiter and Riepel's method, Chem. Ber., 1984, 117, 1130.
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mesitylaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Butanedione-D6
2,3-Butanedione-D6
2,3-Butanedione-D6

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